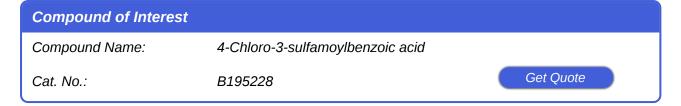


# Synthesis of 4-Chloro-3-sulfamoylbenzoic acid from p-chlorobenzoic acid

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# Application Notes: Synthesis of 4-Chloro-3-sulfamoylbenzoic Acid

Introduction

**4-Chloro-3-sulfamoylbenzoic acid** is a critical intermediate in the pharmaceutical industry, primarily utilized in the synthesis of various diuretic and antihypertensive drugs.[1] Its applications include the preparation of medications such as bumetanide and indapamide.[1] The synthesis route from p-chlorobenzoic acid is a well-established two-step process involving chlorosulfonation followed by amination. This document provides detailed protocols and a summary of reaction conditions for researchers and professionals in drug development and chemical synthesis.

#### **Reaction Pathway**

The overall synthesis transforms p-chlorobenzoic acid into the target compound through an electrophilic aromatic substitution followed by a nucleophilic substitution. The first step introduces a chlorosulfonyl group (-SO<sub>2</sub>Cl) onto the benzene ring, which is then converted to a sulfamoyl group (-SO<sub>2</sub>NH<sub>2</sub>) in the second step.





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Figure 1: Synthesis pathway from p-chlorobenzoic acid.

# **Experimental Protocols**

Protocol 1: Synthesis of 4-Chloro-3-(chlorosulfonyl)benzoic Acid

This procedure details the chlorosulfonation of p-chlorobenzoic acid using chlorosulfonic acid.

#### Materials:

- · p-Chlorobenzoic acid
- Chlorosulfonic acid
- Sulfonating agent/catalyst (optional, can improve yield)[1]
- Ice-water mixture
- Ether (for extraction, optional)[2]
- Calcium chloride (for drying, optional)[2]

## Equipment:

- Four-port reactor or round-bottom flask (250 ml)
- Heating mantle with temperature controller
- Stirrer
- Dropping funnel
- Condenser
- · Buchner funnel and filtration apparatus
- Vacuum oven or desiccator



### Procedure:

- Set up the reactor with a stirrer, condenser, and dropping funnel.
- Carefully add chlorosulfonic acid (e.g., 37.18 ml) to the reactor.[1] The reaction can be initiated at a controlled temperature, for instance, 24°C.[1]
- Slowly add p-chlorobenzoic acid (e.g., 12.50 g) portion-wise over approximately 1 hour, maintaining the temperature at around 40°C.[1]
- After the addition is complete, heat the reaction mixture to 130-140°C and maintain it for 4-6 hours.[1][2]
- Upon completion, cool the mixture to room temperature.
- Slowly and carefully pour the reaction mixture onto a crushed ice-water mixture to decompose the excess chlorosulfonic acid and precipitate the product.[2][3]
- Collect the precipitated white solid, 4-chloro-3-(chlorosulfonyl)benzoic acid, by filtration.[2]
- Wash the solid thoroughly with cold water to remove any remaining acid.
- Dry the product under vacuum to obtain the pure intermediate.[1]

#### Protocol 2: Synthesis of 4-Chloro-3-sulfamoylbenzoic Acid

This procedure describes the amination of the intermediate product to yield the final compound.

#### Materials:

- 4-Chloro-3-(chlorosulfonyl)benzoic acid
- Concentrated ammonia water (e.g., 30 ml)[1] or liquid ammonia[3]
- Activated carbon (for decolorization)[1]
- Hydrochloric acid (HCl) for acidification[1]

#### Equipment:



- Four-port reactor or beaker (250 ml)
- Stirrer
- Ice bath
- Heating mantle
- Filtration apparatus
- pH meter or pH paper

#### Procedure:

- Chill the concentrated ammonia water in the reactor to below 5°C using an ice bath.[1]
- Slowly add the 4-chloro-3-(chlorosulfonyl)benzoic acid (e.g., 17.0 g) to the cold ammonia solution while stirring vigorously, ensuring the temperature does not exceed 30°C.[1]
- After the addition is complete, continue stirring the mixture at 30°C for 3 hours.[1]
- Heat the mixture to 60°C and add a small amount of activated carbon (e.g., 0.5 g) for decolorization. Stir for 30 minutes.[1]
- Filter the hot solution to remove the activated carbon.
- Cool the filtrate and carefully acidify it with hydrochloric acid to a pH of 2.[1] A white solid will
  precipitate.
- Collect the precipitated **4-chloro-3-sulfamoylbenzoic acid** by filtration.
- Wash the solid with water and dry it to obtain the final product.[1]

## **Data Summary**

The following table summarizes the quantitative data from an optimized synthesis process.[1]



Step	Reactants & Molar Ratio	Temperatur e (°C)	Time (h)	Yield (%)	Purity (%)
1. Chlorosulfona tion	p- chlorobenzoic acid : chlorosulfonic acid = 1 : 6.0	130	4	92.63	97.78
2. Amination	4-chloro-3- (chlorosulfon yl)benzoic acid : Ammonia	30 - 60	3	High	N/A

Note: The yield for the amination step is typically high but may vary based on the specific workup and purification procedures.

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